6-(4-Methylpiperazin-1-YL)-1H-indazole is a chemical compound that belongs to the indazole family, which is characterized by its bicyclic structure featuring a fused indole and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as a scaffold for developing therapeutic agents. The presence of the 4-methylpiperazine moiety enhances its solubility and biological activity, making it a candidate for various applications in drug development.
6-(4-Methylpiperazin-1-YL)-1H-indazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of substituted indazoles, which are often explored for their pharmacological potential in treating various diseases, including cancer and neurological disorders .
The synthesis of 6-(4-Methylpiperazin-1-YL)-1H-indazole typically involves multi-step reactions starting from readily available indazole derivatives. One common approach includes:
For instance, a typical synthesis might start with 6-bromo-1H-indazole, which is reacted with 4-methylpiperazine under basic conditions to facilitate the substitution reaction. Conditions such as temperature, solvent choice (often DMF or DMSO), and reaction time are critical for optimizing yield and purity .
The molecular structure of 6-(4-Methylpiperazin-1-YL)-1H-indazole consists of an indazole core linked to a piperazine ring:
The molecular formula is , with a molecular weight of approximately 220.29 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity .
6-(4-Methylpiperazin-1-YL)-1H-indazole can participate in various chemical reactions due to its functional groups:
For example, reactions involving palladium-catalyzed cross-coupling have been utilized to modify the indazole core or introduce additional substituents, enhancing its biological activity .
The mechanism of action for compounds like 6-(4-Methylpiperazin-1-YL)-1H-indazole often involves interaction with specific biological targets:
Studies have shown that derivatives of indazole exhibit activity against various targets, including Janus Kinases (JNK) and other signaling pathways related to inflammation and cancer progression .
Relevant data from experimental studies indicate melting points and boiling points that vary based on purity and specific synthesis methods employed .
6-(4-Methylpiperazin-1-YL)-1H-indazole has potential applications in several scientific fields:
The 1H-indazole system represents a bioisostere of indole with superior metabolic stability while retaining aromatic character through a 10π-electron system. Three tautomeric forms exist (1H-, 2H-, 3H-indazole), with the 1H-tautomer predominating due to greater thermodynamic stability (2.3 kcal/mol lower energy than 2H-form) confirmed through photophysical studies and computational analysis [4] [6]. This stability profile enhances synthetic predictability and in vivo performance. Key structural advantages include:
Table 1: Comparative Analysis of Indazole vs. Related Heterocycles in Drug Design
Structural Feature | 1H-Indazole | Indole | Benzimidazole |
---|---|---|---|
Tautomeric Stability | High (1H-form) | None | High (N1-H form) |
Hydrogen Bond Donors | 1 | 1 | 1 |
pKa (Conjugate Acid) | 1.1-3.5 | -2.4 to -0.7 | 5.5-6.8 |
Metabolic Stability | Moderate-High | Low-Moderate | High |
Representative Drugs | Benzydamine, Granisetron | Indomethacin | Albendazole |
The indazole nucleus features prominently in clinical agents including niraparib (PARP inhibitor for ovarian cancer), pazopanib (multi-kinase inhibitor for renal cell carcinoma), and benzydamine (anti-inflammatory agent), validating its pharmaceutical relevance [4] [6]. The C6 position specifically offers an optimal vector for introducing solubilizing groups without disrupting planarity of the core binding element.
Introduction of the 4-methylpiperazine moiety at the indazole C6 position profoundly modifies molecular properties through multiple mechanisms:
Table 2: Impact of C6 Substituents on Indazole Derivatives
C6 Substituent | LogP | Aqueous Solubility (µg/mL) | Kinase Inhibition (IC50 nM) | Key Advantages |
---|---|---|---|---|
H (Unsubstituted) | 2.8 | <5 | 250-500 | Baseline activity |
4-Morpholinyl | 1.9 | 35 | 90-120 | Moderate solubility boost |
Piperazin-1-yl | 1.3 | 150 | 40-75 | Basic center, potency gain |
4-Methylpiperazin-1-yl | 1.5 | 280 | 5-20 | Optimized solubility/potency balance |
4-(2-Hydroxyethyl)piperazin-1-yl | 0.9 | >500 | 15-30 | Highest solubility, reduced membrane permeation |
In the context of kinase inhibition, the 4-methylpiperazine group demonstrates allosteric modulation capability in type II inhibitors by stabilizing DFG-out conformations. This was exemplified in TRK inhibitors where derivatives bearing this substituent overcame resistance mutations (TRKA G667C/S) through enhanced interactions with the allosteric pocket [5]. The methyl group specifically provides steric complementarity with hydrophobic enzyme regions inaccessible to unmethylated piperazine analogs.
The therapeutic evolution of indazole derivatives reflects a strategic transition from broad-spectrum agents to precision-targeted therapies:
Figure 1: Evolution of Indazole-Based Kinase Inhibitors
[Early Anti-inflammatory Agents] → [Unsubstituted Indazole Cores] → [C3-Functionalized Derivatives] ↓ [Kinase-Targeted Compounds] → [C6-Aminoalkyl/Aminocyclic Derivatives] → [4-Methylpiperazine-Optimized Inhibitors]
The current generation of 4-methylpiperazin-1-yl-indazole derivatives demonstrates >100-fold potency enhancements over first-generation compounds against critical oncology targets including TRK, JNK, and cyclin-dependent kinases, while maintaining favorable ADME profiles essential for oral bioavailability [5] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7